N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 391226-16-7
Cat. No.: VC4510452
Molecular Formula: C18H17N3OS
Molecular Weight: 323.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391226-16-7 |
|---|---|
| Molecular Formula | C18H17N3OS |
| Molecular Weight | 323.41 |
| IUPAC Name | N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H17N3OS/c1-11-9-12(2)15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,21,22) |
| Standard InChI Key | AEOFIXNGNALKHA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C |
Introduction
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound featuring a thiadiazole ring substituted with a 2,4,6-trimethylphenyl group and a benzamide moiety. This compound is of interest due to its potential biological activities, which are attributed to the presence of the thiadiazole ring, known for its diverse pharmacological properties.
Synthesis
The synthesis of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Purification techniques like crystallization or chromatography are often employed to isolate the final product.
Biological Activities
Compounds with a similar 1,3,4-thiadiazole structure are known for their diverse biological activities, including antimicrobial properties and potential therapeutic applications in various diseases. These activities are often attributed to the ability of thiadiazoles to interact with specific biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation.
Potential Applications
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has potential applications in various fields due to its unique structural features. The combination of the thiadiazole ring and the benzamide moiety contributes to its distinct reactivity and potential biological activity compared to similar compounds.
Characterization Techniques
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and help in identifying potential impurities .
Comparison with Related Compounds
| Compound | Structure Features | Potential Applications |
|---|---|---|
| N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Thiadiazole ring with 2,4,6-trimethylphenyl and benzamide groups | Antimicrobial, therapeutic applications |
| 4-(Dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Additional sulfonamide moiety | Enhanced antimicrobial properties |
| 4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Tert-butyl group for enhanced solubility | Improved stability and solubility |
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